3-(Trifluoromethylthio)benzyl chloride
Overview
Description
3-(Trifluoromethylthio)benzyl chloride is an organic compound with the molecular formula C8H6ClF3S It is characterized by the presence of a trifluoromethylthio group attached to a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Trifluoromethylthio)benzyl chloride typically involves the reaction of 3-(Trifluoromethylthio)benzyl alcohol with hydrochloric acid. The process can be summarized as follows :
Formation of 3-(Trifluoromethylthio)benzyl alcohol: This step involves the reaction of 3-bromobenzotrifluoride with paraformaldehyde in the presence of a suitable solvent and catalyst.
Conversion to this compound: The 3-(Trifluoromethylthio)benzyl alcohol is then reacted with hydrochloric acid under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylthio)benzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate are used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used in reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzyl derivatives, oxidized trifluoromethylthio compounds, and reduced benzyl compounds .
Scientific Research Applications
3-(Trifluoromethylthio)benzyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)benzyl chloride involves its interaction with various molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The benzyl chloride moiety can undergo nucleophilic substitution reactions, allowing the compound to modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethylthio)benzyl alcohol
- 3-(Trifluoromethylthio)benzaldehyde
- 3-(Trifluoromethylthio)benzoic acid
Uniqueness
3-(Trifluoromethylthio)benzyl chloride is unique due to the presence of both the trifluoromethylthio group and the benzyl chloride moiety. This combination imparts distinct chemical properties, such as increased reactivity and enhanced stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKZZXVNAKILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380697 | |
Record name | 3-(Trifluoromethylthio)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215732-90-4 | |
Record name | 3-(Trifluoromethylthio)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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